4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one
Overview
Description
4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization to introduce the spirocyclic dithiolane moiety. Common synthetic methods for indole derivatives include the Bartoli indole synthesis, Hemetsberger indole synthesis, and Larock indole synthesis . These methods often involve the use of various reagents and catalysts under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methods to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a signaling molecule in microbial and plant systems.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of natural colorants and fragrances.
Mechanism of Action
The mechanism of action of 4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors, influencing cellular processes. The spirocyclic structure may enhance its binding affinity and selectivity, leading to distinct biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with spirocyclic structures, such as spiro[indoline-3,9’-pyrrolo[3’,4’:4,5]cyclopenta[1,2-b]indole derivatives . These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
4’-chloro-7’-methylspiro[1,3-dithiolane-2,3’-1H-indole]-2’-one is unique due to its specific combination of chloro and methyl groups, as well as the spirocyclic dithiolane moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-1H-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS2/c1-6-2-3-7(12)8-9(6)13-10(14)11(8)15-4-5-16-11/h2-3H,4-5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJYXZWQODHRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C3(C(=O)N2)SCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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